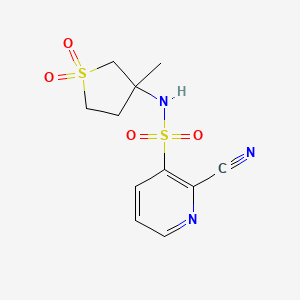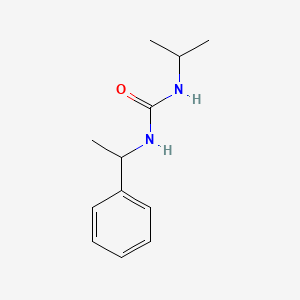
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. CPP-115 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, this compound has been shown to have a range of other biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in protein levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol as a research tool is its selectivity for GABA transaminase, which allows for specific modulation of GABA levels in the brain. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
There are a number of potential future directions for research on 1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol. These include further exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. In addition, there is ongoing research into the development of more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential.
Métodos De Síntesis
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol can be synthesized using a multi-step process involving the reaction of cyclopentylmagnesium bromide with 3-bromo-1,2-propanediol, followed by cyclization with diethyl oxalate and subsequent hydrolysis of the resulting ester. This method has been optimized to produce high yields of pure this compound with minimal impurities.
Aplicaciones Científicas De Investigación
1-(3-Cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and a decrease in drug-seeking behavior. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting potential applications in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
1-(3-cyclopentyl-2-hydroxypropyl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c14-10(5-9-3-1-2-4-9)6-13-7-11(15)12(16)8-13/h9-12,14-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMOVIGJGXSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN2CC(C(C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)


![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)





